Cas no 2597-56-0 (2-Methoxy-4-nitrobenzoic acid)

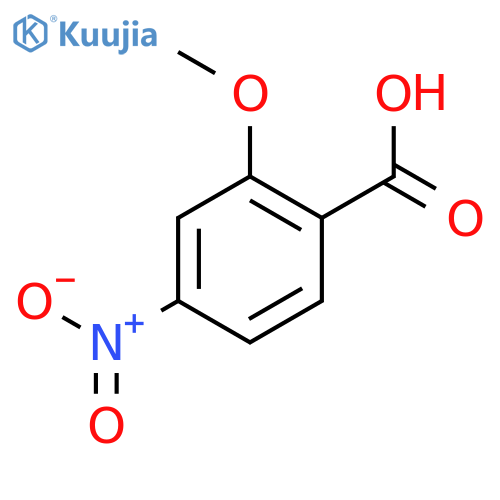

2-Methoxy-4-nitrobenzoic acid structure

商品名:2-Methoxy-4-nitrobenzoic acid

2-Methoxy-4-nitrobenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-Methoxy-4-nitrobenzoic acid

- 2-Methoxy-4-nitrobenzaldehyde

- 2-Methoxy-4-nitroben

- 2-Methoxy-4-nitro-benzoesaeure

- 2-methoxy-4-nitro-benzoic acid

- 4-Nitro-2-methoxybenzoic acid

- 4-Nitro-o-anisic acid

- Methylaether-4-nitro-salicylsaeure

- AS-11476

- N,N-Bis(2-aminophenyl)ethylenediamine

- CL8988

- A5172

- EINECS 219-998-6

- UNII-A9NZE47P3M

- 4-Nitro-o-anisic acid;4-Nitro-2-methoxybenzoic acid

- 2-Methoxy-4-nitrobenzoic acid, 98%

- AKOS005147345

- 2-Methoxy4-nitrobenzoic acid

- SCHEMBL13981886

- AC-3997

- SCHEMBL380803

- FT-0612798

- EN300-104290

- NS00028010

- Benzoic acid, 2-methoxy-4-nitro-

- SY009092

- AMY15123

- NSC229300

- BCP31100

- nsc 229300

- A9NZE47P3M

- 2597-56-0

- KPJXEWJRJKEOCD-UHFFFAOYSA-N

- F0001-0863

- Z1188342997

- MFCD00216573

- NSC-229300

- DTXSID20180636

- DB-046807

- DTXCID60103127

- 219-998-6

- FM25255

-

- MDL: MFCD00216573

- インチ: InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)

- InChIKey: KPJXEWJRJKEOCD-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)[N+]([O-])=O)C(O)=O

計算された属性

- せいみつぶんしりょう: 197.03200

- どういたいしつりょう: 197.032422

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 236

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 92.4

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.43

- ゆうかいてん: 146-148 °C (lit.)

- ふってん: 390.9 °C at 760 mmHg

- フラッシュポイント: 190.2 °C

- 屈折率: 1.588

- PSA: 92.35000

- LogP: 1.82480

- ようかいせい: 使用できません

2-Methoxy-4-nitrobenzoic acid セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26-S36

-

危険物標識:

- ちょぞうじょうけん:Store at room temperature

- セキュリティ用語:S26;S36

- リスク用語:R36/37/38

2-Methoxy-4-nitrobenzoic acid 税関データ

- 税関コード:2918990090

- 税関データ:

中国税関コード:

2918990090概要:

2918990090。他の追加の酸素含有カルボン酸(酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2918990090。その他の追加の酸素官能基を有するカルボン酸及びその無水物、ハロゲン化物、過酸化物及び過酸素酸、これらのハロゲン化、スルホン化、硝化または亜硝化誘導体。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%

2-Methoxy-4-nitrobenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM157081-100g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95+% | 100g |

$413 | 2022-06-11 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B25523-5g |

2-Methoxy-4-nitrobenzoic acid, 98% |

2597-56-0 | 98% | 5g |

¥1556.00 | 2023-02-28 | |

| Enamine | EN300-104290-0.1g |

2-methoxy-4-nitrobenzoic acid |

2597-56-0 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Life Chemicals | F0001-0863-2.5g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95%+ | 2.5g |

$40.0 | 2023-09-07 | |

| TRC | M264830-2g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 2g |

$ 64.00 | 2023-09-07 | ||

| Life Chemicals | F0001-0863-0.5g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95%+ | 0.5g |

$19.0 | 2023-09-07 | |

| Life Chemicals | F0001-0863-1g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95%+ | 1g |

$21.0 | 2023-09-07 | |

| Chemenu | CM157081-100g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95+% | 100g |

$413 | 2021-06-17 | |

| Alichem | A015001181-100g |

2-Methoxy-4-nitrobenzoic acid |

2597-56-0 | 98% | 100g |

$346.55 | 2023-09-02 | |

| Chemenu | CM157081-5g |

2-Methoxy-4-nitrobenzoic Acid |

2597-56-0 | 95+% | 5g |

$55 | 2024-07-28 |

2-Methoxy-4-nitrobenzoic acid 関連文献

-

Elizabeth A. Gibson,Anne-K. Duhme-Klair,Robin N. Perutz New J. Chem. 2010 34 1125

2597-56-0 (2-Methoxy-4-nitrobenzoic acid) 関連製品

- 34841-11-7(Methyl 2-methoxy-5-nitrobenzoate)

- 40751-89-1(2-Methoxy-5-nitrobenzoic acid)

- 39106-79-1(Methyl 2-methoxy-4-nitrobenzoate)

- 2486-66-0(2-Ethoxy-4-nitrobenzoic acid)

- 619-19-2(4-Nitrosalicylic acid)

- 53967-73-0(2-Methoxy-6-nitrobenzoic Acid)

- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2877632-90-9(1-[(1,4-dioxan-2-yl)methyl]-4-methyl-1H-pyrazole)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2597-56-0)2-Methoxy-4-nitrobenzoic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):195.0/645.0